molecular formula C13H17BN2O3 B6149297 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 2308582-06-9

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B6149297
CAS No.: 2308582-06-9
M. Wt: 260.1
InChI Key:
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine typically involves a multi-step reaction process. One common method includes the reaction of [1,3]oxazolo[4,5-b]pyridine with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the boronic acid moiety.

  • Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced boronic acid derivatives.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: In biological research, this compound can be employed as a probe or inhibitor in studying enzyme activities. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for designing drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable it to enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine exerts its effects involves its interaction with molecular targets. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activities. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazo[1,2-a]pyridine

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine is unique due to its specific structural features, which include the [1,3]oxazolo[4,5-b]pyridine core and the boronic acid derivative

Properties

CAS No.

2308582-06-9

Molecular Formula

C13H17BN2O3

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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